Difamilast
Overview
Description
Difamilast, also known as OPA-15406 or MM36, is a novel selective phosphodiesterase 4 inhibitor. It was synthesized by Otsuka Pharmaceutical Co., Ltd. (Tokyo, Japan) as a topical agent for the treatment of atopic dermatitis . Phosphodiesterase 4 inhibitors are expected to be anti-inflammatory agents based on their mechanism of action, but the application of this drug class is limited by a narrow therapeutic window due to adverse effects associated with gastrointestinal function .
Preparation Methods
Difamilast is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic routes and reaction conditions are proprietary to Otsuka Pharmaceutical Co., Ltd. it is known that the compound is prepared through a multi-step process involving the selective inhibition of recombinant human phosphodiesterase 4 activity . Industrial production methods for this compound involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
Difamilast undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide, prostaglandin E1, and recombinant human phosphodiesterase . The major products formed from these reactions are intermediates that contribute to the compound’s final structure and pharmacological properties .
Scientific Research Applications
Difamilast has shown significant efficacy in the treatment of atopic dermatitis, a chronic inflammatory skin disease characterized by itchy eczema with repeated exacerbations and remissions . It selectively inhibits recombinant human phosphodiesterase 4 activity, particularly the PDE4B subtype, which plays an important role in the inflammatory response . This compound has been shown to inhibit tumor necrosis factor-alpha production in human and mouse peripheral blood mononuclear cells and improve skin inflammation in a mouse model of chronic allergic contact dermatitis . These effects are superior to those of other topical phosphodiesterase 4 inhibitors, making this compound a promising new therapeutic treatment for atopic dermatitis .
Mechanism of Action
Difamilast exerts its effects by selectively inhibiting recombinant human phosphodiesterase 4 activity. The compound has a high selectivity for the PDE4B subtype, which is crucial in the inflammatory response . By inhibiting PDE4B, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, thereby alleviating inflammation and improving symptoms of atopic dermatitis . The compound’s pharmacokinetic profile suggests few systemic side effects, making it a safe and effective treatment option .
Comparison with Similar Compounds
Difamilast is compared with other topical phosphodiesterase 4 inhibitors such as CP-80633, cipamfylline, and crisaborole . While all these compounds inhibit phosphodiesterase 4 activity, this compound has shown superior efficacy in inhibiting tumor necrosis factor-alpha production and improving dermatitis in a mouse model of chronic allergic contact dermatitis . The compound’s high selectivity for the PDE4B subtype and its favorable pharmacokinetic profile contribute to its uniqueness and effectiveness as a treatment for atopic dermatitis .
Properties
IUPAC Name |
N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBILHPIHUPBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937782-05-3 | |
Record name | Difamilast [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difamilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIFAMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.